5-Boc-Octahydropyrrolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a chemical compound with the molecular formula C12H22N2O2. It is also known by its IUPAC name, tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate . This compound is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
5-Boc-Octahydropyrrolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Boc-Octahydropyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
Uniqueness
5-Boc-Octahydropyrrolo[3,4-c]pyridine is unique due to its specific structural configuration, which provides distinct reactivity and binding properties compared to other similar compounds. Its Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves the cyclization of a precursor compound. The precursor compound should have a Boc-protected amine group and a suitable leaving group for cyclization. The cyclization reaction can be carried out under acidic conditions to form the desired product.", "Starting Materials": [ "Boc-protected amine", "Compound with suitable leaving group" ], "Reaction": [ "Deprotection of the Boc-protected amine using TFA", "Reaction of the resulting amine with the compound containing the leaving group in the presence of a Lewis acid catalyst", "Cyclization of the intermediate compound under acidic conditions to form 5-Boc-Octahydropyrrolo[3,4-c]pyridine" ] } | |
CAS-Nummer |
1257389-94-8 |
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
LRTPRHCNWAEZBN-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.